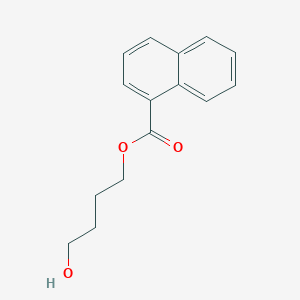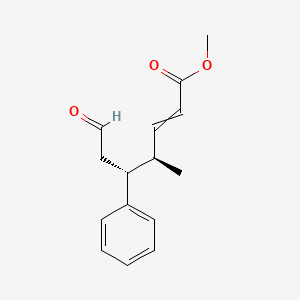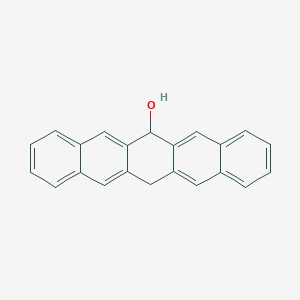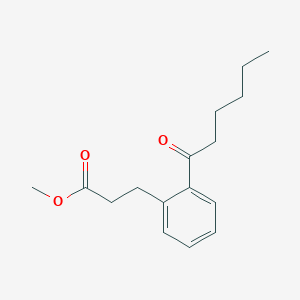![molecular formula C18H15N3O B14207500 N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a phenyl group, and a naphthalene carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide typically involves the reaction of 5-phenylnaphthalene-2-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazinylidene group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring or the phenyl group are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phenyl and naphthalene moieties contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, enhancing its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds share a similar naphthalene carboxamide core but differ in the substituents on the phenyl group.
Indole derivatives: Compounds with an indole core structure that exhibit diverse biological activities.
Uniqueness
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidene group allows for unique interactions with biomolecules, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H15N3O |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O/c19-21-12-20-18(22)15-9-10-17-14(11-15)7-4-8-16(17)13-5-2-1-3-6-13/h1-12H,19H2,(H,20,21,22) |
InChI-Schlüssel |
OCUGUSQJVGWGQW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
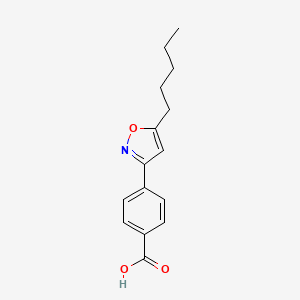
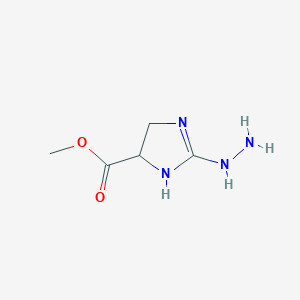
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
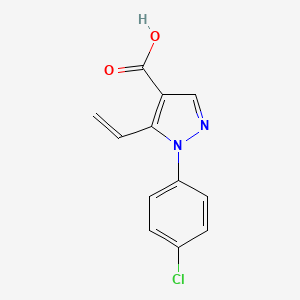

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
